molecular formula C11H14ClN3O3S B1671907 Glyclopyramide CAS No. 631-27-6

Glyclopyramide

Katalognummer B1671907
CAS-Nummer: 631-27-6
Molekulargewicht: 303.77 g/mol
InChI-Schlüssel: HNSCCNJWTJUGNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glyclopyramide is a sulfonylurea drug used in the treatment of diabetes . It has been marketed in Japan since 1965 and is classified as a second-generation drug .


Molecular Structure Analysis

The molecular formula of Glyclopyramide is C11H14ClN3O3S . Its average mass is 303.765 Da and its monoisotopic mass is 303.044434 Da .


Physical And Chemical Properties Analysis

Glyclopyramide’s physical and chemical properties include its molecular formula (C11H14ClN3O3S), average mass (303.765 Da), and monoisotopic mass (303.044434 Da) .

Wissenschaftliche Forschungsanwendungen

Clinical Evaluation in Diabetes Mellitus

A key application of glyclopyramide, a sulfonylurea, is its use in treating diabetes mellitus. A study conducted by Yamagata et al. (1969) evaluated its long-term effectiveness in diabetic patients. They found that glyclopyramide was effective in patients who had not been controlled by other oral antidiabetics and in some cases, it could replace insulin therapy. Additionally, the drug improved glucose tolerance and decreased elevated serum total lipid or cholesterol levels.

Glycosylation of Proteins

Another significant application lies in glycosylation, the process of adding glycans to proteins, which is crucial for protein function and interactions. Bohne-Lang and Lieth (2005) developed a tool named GlyProt, which facilitates in silico glycosylation of proteins and allows researchers to attach meaningful N-glycan conformations to protein structures (Bohne-Lang & Lieth, 2005).

Therapeutic Effects on Skin Diseases

Glyclopyramide has also found applications in dermatology. Takei et al. (2014) investigated the use of soybean tar Glyteer (Gly) in treating inflammatory skin diseases. They discovered that Gly activated the aryl hydrocarbon receptor in keratinocytes, upregulated the expression of filaggrin, and exhibited potent antioxidant activity. This helped in treating conditions like atopic dermatitis (Takei et al., 2014).

Glycomics and Translational Glycobiology

In the field of glycomics, glyclopyramide-related research contributes significantly. Sackstein (2016) highlighted the importance of translational glycobiology in patient-oriented research, where glycoscience-based research aims to alleviate human suffering. This field bridges the gap between glycomics and clinical applications, addressing unmet medical needs through glycan-focused research (Sackstein, 2016).

Eigenschaften

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3S/c12-9-3-5-10(6-4-9)19(17,18)14-11(16)13-15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSCCNJWTJUGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048822
Record name Glyclopyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyclopyramide

CAS RN

631-27-6
Record name Glyclopyramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyclopyramide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyclopyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCLOPYRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE474IKG1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glyclopyramide
Reactant of Route 2
Reactant of Route 2
Glyclopyramide
Reactant of Route 3
Reactant of Route 3
Glyclopyramide
Reactant of Route 4
Glyclopyramide
Reactant of Route 5
Reactant of Route 5
Glyclopyramide
Reactant of Route 6
Glyclopyramide

Citations

For This Compound
143
Citations
S Yamagata, Y Goto, A Ohneda, J Kikuchi… - The Tohoku Journal of …, 1969 - jstage.jst.go.jp
… of glyclopyramide. Elevated serum total lipid or cholesterol was decreased by the treatment with glyclopyramide. … From this study it was concluded that glyclopyramide could be used …
Number of citations: 1 www.jstage.jst.go.jp
KKAT TA, M HAGIHARA - med.nagoya-u.ac.jp
… Glyclopyramide, acetohexamide and glybenclamide were used by dissolving in … , and 6.5 mM glyclopyramide also decreased markedly respiratory release of 20 .uM DNP. …
Number of citations: 4 www.med.nagoya-u.ac.jp
H UEDA, N NAMBU, T NAGAI - Chemical and Pharmaceutical …, 1981 - jstage.jst.go.jp
In the case of dimethylpolysiloxane membrane, at pH 2, the permeability constants, P, of tolbutamide, chlorpropamide, glyclopyramide and tolazamide were 16.15, 5.13, 2.33 and 0.95>…
Number of citations: 13 www.jstage.jst.go.jp
上田晴久, 南部直樹, 永井恒司 - Chemical and Pharmaceutical Bulletin, 1981 - jlc.jst.go.jp
… to the diffusion of the solute in the solvent“) In this study, the molecular volume, MV was calculated according to the reference”) The deviation for carbutamide and glyclopyramide could …
Number of citations: 2 jlc.jst.go.jp
A SAKAI, T INOUE, A TANIMURA - GANN Japanese Journal of …, 1984 - jstage.jst.go.jp
… and glyclopyramide (Table I). The formulations of tolazamide and glyclopyramide gave ni … This may be because tolazamide and glyclopyramide are scarcely soluble in water (the …
Number of citations: 15 www.jstage.jst.go.jp
K KAZUO, H MASAKO - Nagoya Journal of Medical Science, 1973 - cir.nii.ac.jp
… All hypoglycemic sulphonylurea drugs tested, ie, tolbutamide, carbutamide, chlorpropamide, acetohexamide, glybenclamide, and glyclopyramide were found to be uncouplers to the …
Number of citations: 2 cir.nii.ac.jp
VP Singh - Sci Technol J, 2016 - researchgate.net
Diabetes mellitus is one of the world’s major diseases and is the third leading cause of death in the United States after heart disease and cancer. In the India, about 2–6% population …
Number of citations: 11 www.researchgate.net
H Ozawa, Y Murai, T Ozawa - Yakushigaku Zasshi, 2003 - europepmc.org
The development and progress of antidiabetic drugs (eg, insulin preparations and hypoglycemic drugs) are retrospectively investigated in Japan. Their influences on the treatment of …
Number of citations: 9 europepmc.org
A Kajiwara, A Kita, J Saruwatari, K Oniki… - Clinical drug …, 2015 - Springer
… Among seven SUs, tolbutamide, glyclopyramide acetohexamide and chlorpropamide were excluded because of few or no samples (3, 1, 0 and 0, respectively), and the three SUs (…
Number of citations: 7 link.springer.com
R Dumpati, V Ramatenki, R Vadija… - Journal of Molecular …, 2018 - Wiley Online Library
… The docking study with current anti‐diabetic therapeutics shows that the drugs Glibenclamide and Glyclopyramide have a partial affinity towards SOCS1. The predicted ADMET and IC …
Number of citations: 5 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.